molecular formula C21H24N6O2 B6468486 6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640961-51-7

6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6468486
CAS No.: 2640961-51-7
M. Wt: 392.5 g/mol
InChI Key: XXXZQEGSCAAEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound that features a unique combination of a purine base with a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyrrole and reacting it with a suitable diketone under acidic conditions can yield the desired core structure.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the pyrrolo[3,4-c]pyrrole core with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Purine Moiety: The final step involves the coupling of the modified pyrrolo[3,4-c]pyrrole with a purine derivative, such as 9-methyl-9H-purine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzoyl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the purine moiety or the ethoxybenzoyl group, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxybenzoyl group can yield 2-ethoxybenzoic acid, while nucleophilic substitution on the purine ring can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: Used in studies to understand the interaction of purine derivatives with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, including cancer, due to its ability to interact with DNA and proteins.

    Industry: Could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA replication and protein synthesis. The ethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
  • 6-[5-(2-chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Uniqueness

Compared to similar compounds, 6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine may exhibit unique properties due to the presence of the ethoxy group, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-3-29-17-7-5-4-6-16(17)21(28)27-10-14-8-26(9-15(14)11-27)20-18-19(22-12-23-20)25(2)13-24-18/h4-7,12-15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXZQEGSCAAEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.